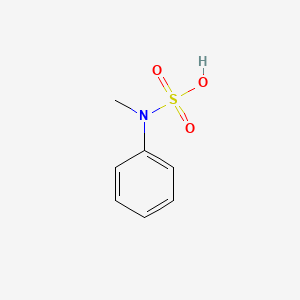
Methylphenylsulfamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylphenylsulfamic acid is an organic compound with the chemical formula C7H9NO3S. It is a derivative of sulfamic acid, where a methyl group and a phenyl group are attached to the nitrogen atom. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylphenylsulfamic acid can be synthesized through the reaction of phenylamine (aniline) with chlorosulfonic acid, followed by the introduction of a methyl group. The reaction typically occurs under controlled temperatures to prevent decomposition and ensure high yield. The general reaction scheme is as follows: [ \text{C6H5NH2 + ClSO3H → C6H5NHSO3H + HCl} ] [ \text{C6H5NHSO3H + CH3Cl → C6H5N(CH3)SO3H} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled. The use of catalysts and solvents can enhance the reaction rate and yield. The final product is purified through crystallization or distillation to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methylphenylsulfamic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonic group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methylphenylsulfamic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
The mechanism of action of methylphenylsulfamic acid involves its strong acidic nature, which allows it to donate protons (H+) readily. This property makes it effective in catalyzing various chemical reactions. In biological systems, it can interact with enzymes and proteins, altering their structure and function. The molecular targets include amino acid residues in proteins, leading to changes in their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamic acid: The parent compound, known for its strong acidity and use in cleaning agents.
Methanesulfonic acid: Another derivative of sulfamic acid, used as a catalyst in organic synthesis.
Benzenesulfonic acid: Similar in structure but with a benzene ring instead of a phenyl group.
Uniqueness
Methylphenylsulfamic acid is unique due to the presence of both a methyl group and a phenyl group, which impart distinct chemical properties. This combination enhances its reactivity and makes it suitable for specific applications that other similar compounds may not be able to perform as effectively.
Eigenschaften
CAS-Nummer |
45988-18-9 |
|---|---|
Molekularformel |
C7H9NO3S |
Molekulargewicht |
187.22 g/mol |
IUPAC-Name |
methyl(phenyl)sulfamic acid |
InChI |
InChI=1S/C7H9NO3S/c1-8(12(9,10)11)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10,11) |
InChI-Schlüssel |
UONBCMCTTMKOMD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















